

A Comparative Guide to the USP21 Inhibitors: BAY-805 and BAY-728

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Compound of Interest		
Compound Name:	BAY-728	
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This guide provides a detailed comparison of two chemical probes, BAY-805 and its enantiomer **BAY-728**, focusing on their activity on Ubiquitin-Specific Protease 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology due to its role in various cellular processes, including apoptosis, DNA repair, and signal transduction.[1] This document is intended for researchers, scientists, and professionals in drug development interested in the pharmacological modulation of USP21.

Introduction to BAY-805 and BAY-728

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of USP21.[1][2] It was identified through high-throughput screening and subsequent structure-based optimization.[1] [2] **BAY-728** is the less potent enantiomer of BAY-805 and serves as a valuable negative control for in vitro and cellular assays to ensure that observed effects are due to specific inhibition of USP21.[1][2]

Quantitative Comparison of Activity on USP21

The following table summarizes the key quantitative data comparing the activity of BAY-805 and **BAY-728** on USP21.

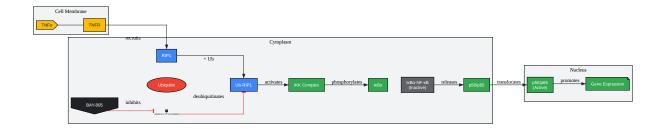


Parameter	BAY-805	BAY-728	Reference(s)
Biochemical Potency			
hUSP21 HTRF IC50	6 nM	> 12 μM (2100-fold less potent)	[3][4][5]
hUSP21 Ub- Rhodamine IC50	2 nM	> 12 μM (8100-fold less potent)	[3][5]
Binding Affinity			
SPR Kd	2.2 nM	Not Reported	[5]
Cellular Activity			
NF-κB Reporter Assay EC50	17 nM	No NF-κB activation at 10 μM	[3][5]
HiBiT CETSA EC50	95 nM @ 49°C	Not Reported	[4][5]

Signaling Pathway Modulation

USP21 is known to negatively regulate the nuclear factor kappa B (NF-κB) signaling pathway by deubiquitinating RIP1 (Receptor-Interacting Protein 1).[1] Inhibition of USP21 by BAY-805 leads to increased ubiquitination of RIP1, resulting in the activation of the NF-κB pathway.[1][2] This mechanism is crucial for various cellular responses, including inflammation and immunity.





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Caption: USP21-mediated regulation of the NF-kB signaling pathway and its inhibition by BAY-805.

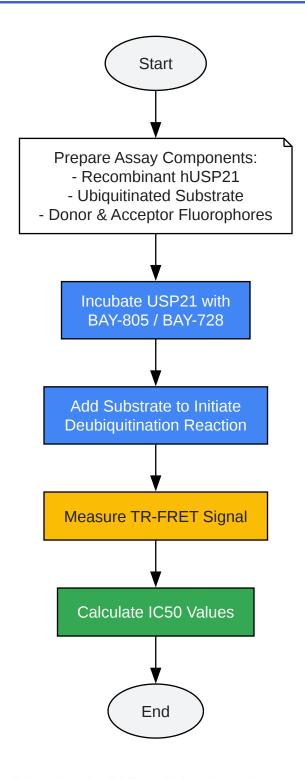
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to characterize BAY-805 and **BAY-728**.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against USP21. The assay measures the deubiquitination of a specific substrate by recombinant human full-length USP21.





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Caption: Workflow for the USP21 Homogeneous Time-Resolved Fluorescence (HTRF) Assay.

Cellular Thermal Shift Assay (CETSA)



CETSA was employed to confirm the engagement of BAY-805 with USP21 within a cellular environment. This assay measures the thermal stabilization of a target protein upon ligand binding.

Protocol Summary:

- Cell Treatment: Cells expressing HiBiT-tagged USP21 are treated with either BAY-805 or a vehicle control (DMSO).
- Heating: The treated cells are heated to a specific temperature (e.g., 49°C) to induce protein denaturation.
- Lysis and Detection: Cells are lysed, and the amount of soluble (non-denatured) HiBiT-USP21 is quantified using a luminescent detection reagent.
- Analysis: An increase in the amount of soluble USP21 in the presence of BAY-805 indicates target engagement and thermal stabilization.

NF-kB Reporter Assay

This cell-based assay was utilized to measure the functional consequence of USP21 inhibition.

Protocol Summary:

- Cell Transfection: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-kB response element and a control plasmid with a constitutively expressed Renilla luciferase.
- Compound Treatment: The transfected cells are treated with varying concentrations of BAY-805 or BAY-728.
- Luciferase Measurement: After incubation, the activities of both firefly and Renilla luciferases are measured.
- Data Normalization and Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The EC50 value, representing the concentration at which half-maximal activation of the NF-κB pathway is observed, is then calculated.



Selectivity Profile

BAY-805 demonstrates high selectivity for USP21. In a DUBprofiler™ screen against 48 other deubiquitinating enzymes, BAY-805 showed excellent selectivity.[5] Furthermore, it displayed low activity against a panel of kinases and cysteine proteases, highlighting its specific inhibitory action on USP21.[5]

Conclusion

BAY-805 is a highly potent and selective chemical probe for studying the biological functions of USP21. Its well-characterized activity, coupled with the availability of the negative control **BAY-728**, makes it an invaluable tool for the scientific community. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to investigate the role of USP21 in health and disease.

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